Cas no 87394-57-8 (3-Chloro-2-(4-methylpiperazino)pyridine)

3-Chloro-2-(4-methylpiperazino)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 3-position and a 4-methylpiperazino moiety at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The presence of both electron-withdrawing (chloro) and electron-donating (methylpiperazino) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its well-defined molecular architecture makes it valuable for constructing complex nitrogen-containing frameworks. The compound is typically characterized by high purity and stability, ensuring reliable performance in demanding synthetic workflows.
3-Chloro-2-(4-methylpiperazino)pyridine structure
87394-57-8 structure
Product Name:3-Chloro-2-(4-methylpiperazino)pyridine
CAS No:87394-57-8
MF:C10H14ClN3
MW:211.691260814667
MDL:MFCD07781228
CID:856634
PubChem ID:11959098
Update Time:2025-06-22

3-Chloro-2-(4-methylpiperazino)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-2-(4-METHYLPIPERAZINO)PYRIDINE
    • 1-(3-Chloropyridin-2-yl)-4-methylpiperazine
    • 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine
    • 1-(3-chloro-2-pyridinyl)-4-methylpiperazine
    • AB42617
    • MFCD07781228
    • EN300-6638997
    • Z196117838
    • BDBM50027014
    • A862645
    • AKOS015848903
    • BS-23084
    • 1-(3-Chloro-pyridin-2-yl)-4-methyl-piperazine
    • DTXSID80474785
    • SCHEMBL13722300
    • CS-0456777
    • CHEMBL47415
    • 87394-57-8
    • FT-0762782
    • DA-19262
    • 3-Chloro-2-(4-methylpiperazino)pyridine
    • MDL: MFCD07781228
    • Inchi: 1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
    • InChI Key: FNMDXKBBBVNQQT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN=C1N1CCN(C)CC1

Computed Properties

  • Exact Mass: 211.08800
  • Monoisotopic Mass: 211.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 19.4Ų

Experimental Properties

  • PSA: 19.37000
  • LogP: 1.48970

3-Chloro-2-(4-methylpiperazino)pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Chloro-2-(4-methylpiperazino)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:87394-57-8)3-Chloro-2-(4-methylpiperazino)pyridine
Order Number:A862645
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):417.0
Email:sales@amadischem.com

Additional information on 3-Chloro-2-(4-methylpiperazino)pyridine

3-Chloro-2-(4-methylpiperazino)pyridine (CAS No: 87394-57-8)

3-Chloro-2-(4-methylpiperazino)pyridine, a compound with the CAS registry number 87394-57-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring system, which is substituted at the 2-position with a 4-methylpiperazine group and at the 3-position with a chlorine atom. The combination of these substituents imparts unique chemical and biological properties to the molecule, making it a valuable compound for research and potential applications in drug discovery.

The pyridine ring in 3-Chloro-2-(4-methylpiperazino)pyridine serves as a versatile scaffold for various chemical modifications. The presence of the chlorine substituent at the 3-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. On the other hand, the 4-methylpiperazine group at the 2-position introduces a nitrogen-containing heterocycle, which can enhance the compound's ability to form hydrogen bonds and interact with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of 3-Chloro-2-(4-methylpiperazino)pyridine as a building block in medicinal chemistry. Researchers have explored its role in the development of novel drug candidates targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. For instance, modifications to the methylpiperazine group have been shown to significantly affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.

The synthesis of 3-Chloro-2-(4-methylpiperazino)pyridine typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. One common approach is to start with a chloropyridine derivative and introduce the piperazine group through a coupling reaction. The optimization of these synthetic routes has been an active area of research, with chemists focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

In terms of biological activity, 3-Chloro-2-(4-methylpiperazino)pyridine has demonstrated promising results in preclinical studies. For example, it has been shown to exhibit moderate inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate ion channels makes it a potential candidate for treating neurological disorders such as epilepsy or pain conditions.

Another area of interest is the exploration of 3-Chloro-2-(4-methylpiperazino)pyridine as an intermediate in the synthesis of more complex molecules. Its structural flexibility allows for further functionalization at both the pyridine ring and the piperazine moiety, enabling researchers to create libraries of related compounds for high-throughput screening.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 3-Chloro-2-(4-methylpiperazino)pyridine. These methods provide critical insights into the compound's molecular integrity and help ensure its reliability for downstream applications.

In conclusion, 3-Chloro-2-(4-methylpiperazino)pyridine (CAS No: 87394-57-8) stands out as a valuable compound in contemporary chemical research due to its unique structure and diverse functional groups. Its role as both a standalone molecule and an intermediate highlights its significance in advancing drug discovery efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:87394-57-8)3-Chloro-2-(4-methylpiperazino)pyridine
A862645
Purity:99%
Quantity:25g
Price ($):417.0
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